molecular formula C17H25NO5 B3118232 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate CAS No. 234771-36-9

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate

Cat. No.: B3118232
CAS No.: 234771-36-9
M. Wt: 323.4 g/mol
InChI Key: AHNPFVYJZRFONV-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate (CAS 234771-36-9) is a chiral piperidine derivative of significant importance in synthetic and medicinal chemistry research. This compound serves as a crucial synthetic intermediate in the total synthesis of pharmacologically active piperidine alkaloids and their analogues. Its primary research value lies in its role as a precursor in the gram-scale synthesis of potent cyclin-dependent kinase (CDK) inhibitors, most notably for the development of rohitukine, flavopiridol, and IIIM-290 . Flavopiridol, derived from this pharmacophore, is a pioneering CDK inhibitor that was the first of its class to enter clinical trials and has received FDA orphan drug status for investigating treatments for CML and AML . The structural core of this compound is essential for occupying the ATP-binding pocket of protein kinases, with research indicating that the piperidine ring at a specific position is critical for effective CDK9/T1 inhibition . This makes it an invaluable building block for researchers developing and studying new anticancer agents. The compound is offered for laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-11(19)23-16-10-18(2)7-6-13(16)17-14(21-4)8-12(20-3)9-15(17)22-5/h8-9,13,16H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPFVYJZRFONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CCC1C2=C(C=C(C=C2OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the condensation of 2,4,6-trimethoxybenzaldehyde with piperidine to form an intermediate compound.

    Methylation: The intermediate is then subjected to methylation using methyl iodide or a similar methylating agent to introduce the methyl group at the 1-position of the piperidine ring.

    Acetylation: Finally, the acetylation of the 3-hydroxy group is carried out using acetic anhydride or acetyl chloride to yield the desired product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate ester to the corresponding alcohol.

    Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities to the target molecule, as indicated by similarity scores and key differences:

Compound Name CAS Number Similarity Score Key Structural Differences
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one 120014-07-5 0.70 Ketone group at C3 instead of acetate ester
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one 88377-31-5 0.69 Benzyl substitution, indenone core
(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol 113225-19-7 N/A Hydroxyl group at C3 instead of acetate ester
3,4,5-Trimethoxyphenyl acetate N/A N/A Free acetate ester on 3,4,5-trimethoxyphenyl ring

Sources :

  • Functional Group Impact: The acetate ester in the target compound enhances solubility in polar solvents compared to the ketone in 120014-07-5, which may reduce metabolic stability due to susceptibility to reduction .

Methoxy Substitution Patterns

The position and number of methoxy groups on the aromatic ring significantly influence electronic and steric properties:

  • 2,4,6-Trimethoxyphenyl vs. The 3,4,5-trimethoxy pattern (as in 3,4,5-trimethoxyphenyl acetate) provides a linear electronic distribution, enhancing resonance effects and altering redox behavior .

Piperidine Ring Modifications

  • Tetramethylpiperidinyl acetates (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) exhibit enhanced steric shielding, increasing stability against oxidative degradation but reducing conformational flexibility .

Biological Activity

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate (CAS No. 234771-36-9) is a synthetic compound that belongs to the class of piperidine derivatives. Its molecular formula is C17H25NO5C_{17}H_{25}NO_5, and it has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 1-position with a methyl group and at the 3-position with an acetate group. The 2,4,6-trimethoxyphenyl moiety attached to the piperidine ring contributes to its unique chemical properties and biological activity.

PropertyValue
Molecular Weight323.39 g/mol
InChI KeyRFAWITYVAHWPNN-UHFFFAOYSA-N
Boiling PointNot available
Chemical ClassPiperidine derivative

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the acetate group allows for potential ester hydrolysis, which can lead to the release of biologically active metabolites. The trimethoxyphenyl group enhances lipophilicity, facilitating membrane penetration and interaction with target proteins.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing methoxy groups have shown enhanced activity against various cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Activity : The compound's structural features may also confer antibacterial properties. Alkaloids related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .
  • Neuropharmacological Effects : Piperidine derivatives are often studied for their effects on the central nervous system. This compound may exhibit neuroactive properties that warrant investigation in models of neurodegeneration or mood disorders.

Case Studies and Research Findings

Recent investigations into similar piperidine derivatives have highlighted their diverse biological activities:

  • Anticancer Studies : A series of piperidine derivatives were evaluated for their cytotoxicity against several cancer cell lines. Compounds with methoxy substitutions showed increased potency compared to those without . For example, one study reported IC50 values as low as 0.071μM0.071\mu M against hepatoma cells .
  • Antimicrobial Testing : In a comprehensive screening of monomeric alkaloids, several compounds exhibited MIC values ranging from 0.00390.0039 to 0.025 mg mL0.025\text{ mg mL}, effectively inhibiting bacterial growth .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure TypeAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundPiperidine derivativeTBDTBD
1-Methyl-4-(2,4-dimethoxyphenyl)piperidin-3-onePiperidine derivative0.126μM0.126\mu M (HeLa)Moderate
1-Methyl-4-(3-methoxyphenyl)piperidin-3-onePiperidine derivative0.164μM0.164\mu M (K562)Low

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, acetylation, and purification. Critical parameters include solvent choice (e.g., polar aprotic solvents for SN2 reactions), temperature control (to minimize side reactions), and catalyst selection (e.g., palladium for coupling reactions). Thin-layer chromatography (TLC) is essential for real-time monitoring of intermediate formation . Optimization may require iterative adjustments to stoichiometry and reaction time, guided by computational reaction path searches to predict energy barriers and selectivity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly 1^1H and 13^{13}C NMR to confirm substituent positions. High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures purity assessment . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in related piperidine derivatives .

Q. How can researchers address purification challenges caused by byproducts or impurities?

  • Methodological Answer : Column chromatography with gradient elution (e.g., silica gel and ethyl acetate/hexane mixtures) effectively separates intermediates. For polar impurities, reverse-phase HPLC with methanol/buffer mobile phases (65:35 ratio) is recommended . Recrystallization using solvents like ethanol or acetonitrile may improve final product purity .

Advanced Research Questions

Q. How can computational modeling accelerate the design of novel derivatives or reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling targeted synthesis of derivatives. Integrated computational-experimental platforms, such as ICReDD’s workflow, combine reaction path searches with machine learning to prioritize high-yield conditions . Molecular docking studies further guide structural modifications to enhance bioactivity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer : Discrepancies may arise from differences in stereochemistry, assay conditions, or impurity profiles. Rigorous structural validation (via X-ray crystallography ) and standardized bioassays (e.g., enzyme inhibition under controlled pH/temperature) are critical. Meta-analyses of structure-activity relationships (SAR) can identify key substituents (e.g., methoxy groups at 2,4,6-positions) that modulate activity .

Q. How should reactor design be tailored for scalable synthesis of this compound?

  • Methodological Answer : Continuous-flow reactors improve mixing and thermal control for exothermic steps (e.g., acetylation). Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification efficiency. Process simulation tools (Aspen Plus/ChemCAD) model mass transfer and kinetics to optimize reactor parameters (residence time, temperature gradients) .

Q. What methodologies assess the compound’s stability under varying storage or physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products. For hydrolytic stability, pH-dependent degradation kinetics are analyzed in buffered solutions. Mass spectrometry identifies degradation pathways (e.g., ester hydrolysis or methoxy group oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate
Reactant of Route 2
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1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate

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